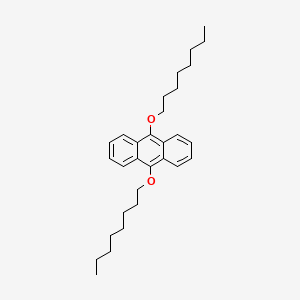

9,10-Bis(octyloxy)anthracene

Description

Properties

CAS No. |

90178-20-4 |

|---|---|

Molecular Formula |

C30H42O2 |

Molecular Weight |

434.7 g/mol |

IUPAC Name |

9,10-dioctoxyanthracene |

InChI |

InChI=1S/C30H42O2/c1-3-5-7-9-11-17-23-31-29-25-19-13-15-21-27(25)30(28-22-16-14-20-26(28)29)32-24-18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-24H2,1-2H3 |

InChI Key |

SHBQKXHLNLKYPT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 9,10 Bis Octyloxy Anthracene

Precursor Synthesis Strategies for 9,10-Disubstituted Anthracenes

The successful synthesis of 9,10-bis(octyloxy)anthracene is contingent on the efficient preparation of its key precursors: 9,10-dihydroxyanthracene and a suitable octyl halide reagent.

9,10-Dihydroxyanthracene, also known as anthrahydroquinone, is the hydroquinone (B1673460) form of 9,10-anthraquinone. wikipedia.orgatu.kz It is most commonly prepared through the reduction of the commercially available 9,10-anthraquinone. Various reducing agents and conditions can be employed to achieve this transformation, each with its own advantages.

One established method involves the reduction of 9,10-anthraquinone using a mixture of hydriodic acid, phosphorus, and iodine. nih.gov Alternative approaches utilize sodium borohydride (B1222165) in conjunction with trifluoroacetic acid or employ reducing systems like zinc in acetic acid or sodium in ethanol. rhhz.netcrdeepjournal.org Another synthetic route proceeds via the reduction of anthracene-9,10-endoperoxide with thiourea, which yields 9,10-dihydro-9,10-dihydroxy anthracene (B1667546). unipv.it This diol can then be converted to the target dihydroxyanthracene. The choice of method often depends on the desired scale, yield, and available laboratory reagents.

Table 1: Selected Synthetic Methods for 9,10-Dihydroxyanthracene from 9,10-Anthraquinone

| Reducing Agent/System | Solvent/Conditions | Reference |

|---|---|---|

| Hydriodic acid, phosphorus, iodine | Not specified | nih.gov |

| Sodium borohydride / Trifluoroacetic acid | Not specified | rhhz.netcrdeepjournal.org |

| Zinc / Acetic acid | Not specified | crdeepjournal.org |

| Sodium / Ethanol | Not specified | crdeepjournal.org |

| Thiourea (from anthracene endoperoxide) | Dichloromethane (B109758), Methanol (B129727) | unipv.it |

The alkylating agent in the synthesis is typically an octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane. These reagents are commonly prepared from the corresponding alcohol, n-octanol.

1-Bromooctane can be synthesized by reacting n-octyl alcohol with hydrobromic acid, often generated in situ or used as a 48% aqueous solution, with concentrated sulfuric acid as a catalyst. The mixture is typically heated under reflux for several hours to drive the reaction to completion. iastate.eduencyclopedia.pub A patented method describes a process using n-octyl alcohol, concentrated sulfuric acid, an aqueous solution of hydrogen bromide, and tetrabutylammonium (B224687) bromide, which acts as a phase-transfer catalyst. electronicsandbooks.com

1-Iodooctane is also prepared from n-octanol. numberanalytics.com While iodides are generally more reactive alkylating agents than bromides, they can also be more expensive and less stable. One method for converting alkyl halides to aldehydes involves the use of n-octyl iodide with trimethylamine (B31210) oxide, highlighting its role as a reactive intermediate. masterorganicchemistry.com

Table 2: Comparison of Synthesis Strategies for Octyl Halides from n-Octanol

| Target Halide | Reagents | Key Conditions | Reference |

|---|---|---|---|

| 1-Bromooctane | n-Octanol, Hydrobromic acid (48%), Sulfuric acid | Reflux for 5-6 hours | iastate.edu |

| 1-Bromooctane | n-Octanol, Sulfuric acid, HBr (aq), Tetrabutylammonium bromide | Reflux for 3 hours | electronicsandbooks.com |

| 1-Iodooctane | n-Octanol, other reagents (e.g., HI or P/I2) | Varies | numberanalytics.commasterorganicchemistry.com |

Direct Synthesis Routes for this compound

The formation of the ether linkages in this compound is accomplished via the Williamson ether synthesis, a robust and widely used method for preparing symmetrical and asymmetrical ethers. libretexts.org

The Williamson ether synthesis is a nucleophilic substitution (SN2) reaction. researchgate.netcolab.ws In this context, the reaction involves the deprotonation of the two hydroxyl groups of 9,10-dihydroxyanthracene to form a dianion (an alkoxide). This highly nucleophilic dianion then attacks two equivalents of the octyl halide electrophile, displacing the halide leaving group and forming the two ether bonds. researchgate.net

A strong base is required to deprotonate the phenolic hydroxyl groups of 9,10-dihydroxyanthracene. The choice of base can influence reaction time, temperature, and yield.

Sodium Hydride (NaH): NaH is a powerful, non-nucleophilic base commonly used to generate alkoxides for Williamson ether synthesis. libretexts.orgresearchgate.net The reaction is typically performed in an anhydrous polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). libretexts.orgresearchgate.net The sodium hydride irreversibly deprotonates the diol, generating the disodium (B8443419) anthrahydroquinoxide salt and hydrogen gas. Subsequent addition of the octyl halide to this solution leads to the formation of the desired product.

Potassium Carbonate (K₂CO₃): A weaker base, such as potassium carbonate, can also be effective, particularly in a polar aprotic solvent like DMF or acetone (B3395972) at elevated temperatures. K₂CO₃ is often preferred for its lower cost, easier handling, and milder reaction conditions compared to NaH. Its use in the alkylation of other hydroxyanthraquinone systems is well-documented. For example, SNAr substitutions on bromoanthraquinones have been carried out efficiently using K₂CO₃ as the base in N,N-dimethylacetamide.

Phase-transfer catalysis (PTC) offers a highly efficient alternative for conducting the alkylation. This methodology is particularly advantageous for reactions involving a water-soluble base (like NaOH or KOH) and an organic-soluble substrate (like the octyl halide). crdeepjournal.org The PTC approach can lead to increased yields, shorter reaction times, and milder conditions. crdeepjournal.org

The mechanism involves a phase-transfer agent, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB). nih.govelectronicsandbooks.com The process can be summarized as follows:

In the aqueous phase, the strong base (e.g., NaOH) deprotonates the 9,10-dihydroxyanthracene.

The quaternary ammonium cation (Q⁺) from the catalyst forms an ion pair with the resulting organic-soluble dianion ([Q⁺]₂[⁻O-Ar-O⁻]).

This ion pair is sufficiently lipophilic to migrate into the organic phase, which contains the octyl halide.

In the organic phase, the unencumbered alkoxide anion reacts rapidly with the octyl halide to form the ether. The catalyst, having released the anion, can then return to the aqueous phase to repeat the cycle.

This technique avoids the need for expensive anhydrous solvents and highly reactive bases like sodium hydride, making it an attractive option for both laboratory-scale and industrial synthesis. crdeepjournal.org

Optimization of Reaction Conditions and Parameters

The synthesis of this compound, typically achieved via Williamson ether synthesis from 9,10-anthracenediol and an octyl halide, is highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, reaction temperature, duration, and the concentrations of catalysts and bases. The optimization of these factors is critical for maximizing product yield, minimizing side reactions, and ensuring the formation of a high-purity product.

Solvent Selection and Polarity Effects

The choice of solvent is a crucial parameter in the synthesis of 9,10-disubstituted anthracenes, as it influences reagent solubility and reaction kinetics. For Williamson ether synthesis, polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the alkoxide nucleophile more reactive.

Research on analogous structures provides insight into suitable solvent systems. In the synthesis of related bis(alkoxy) aromatic compounds, N,N-dimethylformamide (DMF) is a commonly employed solvent. For example, the synthesis of 1,2-bis(octyloxy)benzene (B1607915) is effectively carried out in dry DMF. whiterose.ac.uk Similarly, the preparation of a 9,10-dibromoanthracene (B139309) precursor bearing bulky 3,7-dimethyloctyloxy side chains utilizes DMF. mdpi.comresearchgate.net In some cases, to handle solubility challenges with certain reagents, a mixed solvent system, such as DMF/water, may be selected. mdpi.com

For subsequent modifications, such as cross-coupling reactions on the anthracene core, the solvent system is also critical. Suzuki coupling reactions are often performed in a biphasic mixture of an organic solvent like toluene (B28343) and an aqueous basic solution. acs.orgnanoscience.or.kr The addition of a phase-transfer catalyst, such as Aliquat 336, can be beneficial in these systems. nanoscience.or.kr For Sonogashira couplings, solvent mixtures like toluene and diisopropylamine (B44863) are common. mdpi.comrsc.org The polarity and coordinating ability of the solvent affect the stability and activity of the palladium catalyst used in these coupling reactions.

Table 1: Solvent Systems Used in the Synthesis of 9,10-Disubstituted Anthracene Derivatives

| Reaction Type | Compound Type | Solvent(s) | Source(s) |

|---|---|---|---|

| Williamson Ether Synthesis | 1,2-bis(octyloxy)benzene | N,N-dimethylformamide (DMF) | whiterose.ac.uk |

| Williamson Ether Synthesis | 1-bromo-4-((3,7-dimethyloctyl)oxy)benzene | N,N-dimethylformamide (DMF) | mdpi.comresearchgate.net |

| Suzuki Coupling | 9-phenyl-10-(2-naphthalenyl)-anthracene | Toluene, Ethanol, Water | mdpi.com |

| Suzuki Coupling | Anthracene-based polymers | Toluene, Aqueous K₂CO₃ | nanoscience.or.kr |

| Sonogashira Coupling | 9,10-bis((4-((3,7-dimethyloctyl)oxy)phenyl)ethynyl)anthracene | Toluene, Diisopropylamine | mdpi.comresearchgate.net |

Temperature and Reaction Time Profiles

Temperature and reaction time are interdependent parameters that significantly impact the reaction rate and the formation of byproducts. The etherification reaction to form this compound typically requires elevated temperatures to proceed at a reasonable rate. For instance, the synthesis of 1,2-bis(octyloxy)benzene involves refluxing at 100 °C for 40 hours. whiterose.ac.uk A similar reaction to attach dimethyloctyloxy side chains to a bromophenol was conducted at 100 °C for 18 hours. mdpi.comresearchgate.net

For subsequent cross-coupling reactions, the temperature and time profiles are tailored to the specific catalytic cycle. Suzuki reactions involving anthracene derivatives have been reported at temperatures ranging from 65 °C for 16 hours to 110 °C for 18 hours. mdpi.comacs.org Polymerizations using Suzuki coupling have been run at 90-95 °C for 48 hours to achieve high molecular weight polymers. nanoscience.or.kr Sonogashira coupling reactions are also sensitive to temperature, with examples showing stepped increases from room temperature to 50 °C over 13-17 hours, or sustained temperatures of 60-65 °C for 7 to 24 hours. mdpi.comresearchgate.netrsc.org Insufficient reaction time can lead to incomplete conversion, while excessively high temperatures or prolonged times can promote decomposition of the product or catalyst, leading to lower yields and more complex purification challenges.

Table 2: Temperature and Time Profiles for Synthesis of Anthracene Derivatives

| Reaction Type | Temperature (°C) | Time (hours) | Source(s) |

|---|---|---|---|

| Williamson Ether Synthesis | 100 | 40 | whiterose.ac.uk |

| Williamson Ether Synthesis | 100 | 18 | mdpi.comresearchgate.net |

| Suzuki Coupling | 65 | 16 | mdpi.com |

| Suzuki Coupling | 110 | 18 | acs.org |

| Suzuki Polymerization | 90-95 | 48 | nanoscience.or.kr |

| Sonogashira Coupling | 60 | 7 | mdpi.comresearchgate.net |

| Sonogashira Coupling | 50-60 | 48 | rsc.org |

Catalyst and Base Loading Optimization

In the synthesis of this compound, the base plays a stoichiometric role in the Williamson ether synthesis by deprotonating the hydroxyl groups of 9,10-anthracenediol. An excess of a moderately strong base like potassium carbonate (K₂CO₃) is commonly used to drive the reaction to completion. whiterose.ac.ukmdpi.comresearchgate.net The molar ratio of the diol to the base is a parameter that requires optimization; ratios of 1:3 (diol:base) have been reported for similar syntheses. whiterose.ac.uk

For subsequent functionalization of the anthracene core via cross-coupling reactions, both a base and a catalyst are required. Palladium complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are frequently used catalysts. mdpi.commdpi.comacs.orgrsc.org The catalyst loading is typically low, in the range of 1-5 mol%, as higher loadings increase costs and can complicate purification. In Sonogashira reactions, a co-catalyst, typically a copper(I) salt like copper(I) iodide (CuI), is also added in catalytic amounts. mdpi.comrsc.org The base in these coupling reactions, often K₂CO₃ or an amine like diisopropylamine, is crucial for the catalytic cycle, and its loading must be optimized to ensure efficient catalyst turnover without promoting side reactions. mdpi.comacs.orgrsc.org

Purification Techniques for High-Purity this compound

Achieving high purity is essential for the application of this compound in fields like organic electronics, where even trace impurities can significantly degrade performance. A multi-step purification strategy involving recrystallization, column chromatography, and sometimes sublimation is often necessary.

Recrystallization Methods and Solvent Systems

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature or below, while impurities remain either fully soluble or insoluble at all temperatures.

For anthracene derivatives, various solvent systems have been proven effective. Isopropanol has been used to recrystallize crude products of 9,10-disubstituted anthracenes. mdpi.com In other cases, precipitating the product from a reaction mixture by adding a non-solvent, such as pouring a reaction mixture into methanol, is a common initial purification step. acs.orgresearchgate.net For final purification, recrystallization from solvents like n-heptane or petroleum ether can yield highly crystalline products. tudublin.ie The choice of solvent is critical and often determined empirically to achieve the best separation and yield.

Table 3: Recrystallization Solvents for Anthracene Derivatives

| Compound Type | Solvent(s) | Outcome | Source(s) |

|---|---|---|---|

| 9,10-disubstituted anthracenes | Isopropanol | Cleaner material for sublimation | mdpi.com |

| Anthracene-based polymers | Methanol | Precipitation/purification | researchgate.netrsc.org |

| 2,5-Di-n-octyloxy-1,4-bis(bromomethyl)benzene | n-Heptane | Pale yellow fluffy needles | tudublin.ie |

| 2,5-Di-n-octyloxy-1,4-xylene-Diethylphosphonate Ester | Petroleum Ether | Pale yellow crystals | tudublin.ie |

| 4,7-di(thien-2-yl)-2,1,3-benzothiadiazole | Methanol | Orange crystals | mdpi.com |

Column Chromatography and Sublimation Techniques

Column chromatography is a versatile purification method used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) while being carried through by a mobile phase (eluent). For non-polar to moderately polar compounds like this compound, silica gel is the most common stationary phase. The eluent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like dichloromethane (DCM) or toluene, is optimized to achieve good separation. rsc.orgtudublin.iemdpi.commpg.de For example, a mixture of toluene and cyclohexane (B81311) (3:1) has been used to purify related anthracene derivatives. rsc.org Gradient elution, where the polarity of the mobile phase is gradually increased, can be employed to separate complex mixtures. mdpi.com

Sublimation is a final purification step for obtaining materials of very high electronic purity, particularly for applications in organic electronics. mdpi.com This process involves heating the solid compound under high vacuum, causing it to transition directly into the gas phase. The gaseous compound then condenses back into a solid on a cooled surface, leaving non-volatile impurities behind. Anthracene derivatives have been successfully purified by sublimation at temperatures ranging from 155 °C to 245 °C under high vacuum (e.g., 10⁻³ Torr). mdpi.com This technique is particularly effective at removing residual solvents and other contaminants that may be difficult to eliminate by recrystallization or chromatography.

Purity Assessment Methodologies

The purity of this compound and its derivatives is critical for their application in functional materials. Various analytical techniques are employed to ensure the absence of starting materials, reaction byproducts, and other impurities.

Commonly, the progress of the synthesis reactions and the purity of the final products are monitored by Thin Layer Chromatography (TLC) . rsc.org For purification, column chromatography using silica gel is a frequently utilized method. rsc.orgrsc.org The choice of eluent, such as a mixture of petroleum ether and chloroform (B151607) or toluene and cyclohexane, is crucial for effective separation. rsc.orgrsc.org Following chromatographic purification, recrystallization or reprecipitation from solvents like methanol can be employed to obtain the product in high purity. rsc.org

To confirm the structure and assess the purity of the synthesized compounds, a combination of spectroscopic methods is used. Nuclear Magnetic Resonance (NMR) spectroscopy , including both proton (¹H NMR) and carbon-13 (¹³C NMR), provides detailed information about the molecular structure. rsc.org

The following table summarizes the key methodologies used for the purity assessment of this compound and its derivatives.

| Methodology | Purpose | Common Implementation | Citation |

| Thin Layer Chromatography (TLC) | Reaction monitoring and preliminary purity check | Silica gel plates with fluorescent indicator | rsc.org |

| Column Chromatography | Purification of crude product | Silica gel as stationary phase with solvent gradients (e.g., petroleum ether/chloroform, toluene/cyclohexane) | rsc.orgrsc.org |

| Recrystallization/Reprecipitation | Final purification step | Using solvents in which the compound has low solubility at room temperature (e.g., methanol) | rsc.org |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity verification | ¹H NMR and ¹³C NMR spectroscopy | rsc.org |

Derivatization Strategies for Tailoring this compound Properties

The this compound core serves as a versatile platform that can be chemically modified to fine-tune its electronic, optical, and physical properties for specific applications. Derivatization strategies focus on introducing additional functional groups, incorporating the anthracene unit into larger molecular architectures, and creating multi-chromophoric systems.

Functionalization of the anthracene core at positions other than 9 and 10 allows for the modulation of the molecule's properties. For instance, introducing substituents can alter the frontier molecular orbital energy levels, which is crucial for applications in organic electronics. mdpi.com

A common strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to attach various aryl or ethynyl (B1212043) groups to the anthracene skeleton. For example, triphenylamine (B166846) groups have been appended to the 2- and 6-positions of the this compound core. rsc.org This is achieved by first synthesizing a dibrominated or ditosylated precursor of this compound, which can then react with a suitable boronic acid or alkyne derivative. rsc.orgmdpi.com

Similarly, formyl groups have been introduced onto phenylacetylene (B144264) moieties that are subsequently attached to the 9 and 10 positions of the anthracene core, creating reactive sites for further chemical transformations. rsc.org These modifications can lead to materials with tailored properties, such as altered solubility and different solid-state packing, which influences their performance in devices like organic thin-film transistors (OTFTs). mdpi.com

Incorporating the this compound unit into polymer backbones is a powerful strategy to create processable materials with desirable optoelectronic properties. These polymers are often designed as donor-acceptor (D-A) systems for applications in organic solar cells and light-emitting diodes. whiterose.ac.ukbeilstein-journals.org

The Suzuki coupling reaction is a widely used method for polymerization. nanoscience.or.kr In this approach, a diboronic ester derivative of this compound can be co-polymerized with a dibrominated acceptor unit, such as a benzothiadiazole derivative. nanoscience.or.kr The octyloxy side chains on the anthracene unit enhance the solubility of the resulting polymers in common organic solvents, which is essential for solution-based processing techniques. nanoscience.or.krresearchgate.net

The properties of these polymers, including their band gap and energy levels, can be tuned by the choice of the co-monomer. whiterose.ac.uk For example, copolymerization with different electron-accepting units allows for the systematic modification of the polymer's electronic structure. whiterose.ac.uknanoscience.or.kr Furthermore, anthracene derivatives can be incorporated into the side chains of polymers, such as polyisocyanides, creating helical structures with ordered chromophores. utwente.nl

The this compound moiety can be integrated into larger, multi-chromophoric systems to study and exploit through-space and through-bond electronic interactions. nih.gov These systems are of interest for applications in areas such as singlet fission and triplet-triplet annihilation upconversion. nih.gov

Covalent bridges, often rigid and conjugated like acetylene (B1199291) linkages, are used to connect the anthracene unit to other chromophores. mdpi.comrsc.org For instance, 9,10-bis((phenylethynyl)anthracene) derivatives are well-known for their fluorescent properties. mdpi.comfishersci.ca The synthesis of these systems typically involves Sonogashira coupling reactions between a dihaloanthracene and a terminal alkyne-functionalized chromophore. rsc.orgmdpi.com

Advanced Spectroscopic and Structural Characterization of 9,10 Bis Octyloxy Anthracene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 9,10-Bis(octyloxy)anthracene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques offers a complete map of its proton and carbon framework.

¹H NMR Chemical Shift Assignments and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound provides the initial and most direct information about the proton environments in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the anthracene (B1667546) core and the aliphatic protons of the two octyloxy side chains.

Due to the molecule's symmetry, the aromatic protons are expected to appear as two sets of multiplets. The protons at positions 1, 4, 5, and 8 are chemically equivalent, as are the protons at positions 2, 3, 6, and 7. This results in two distinct signals in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The spin-spin coupling between adjacent aromatic protons would lead to characteristic splitting patterns, often appearing as multiplets.

The protons of the two equivalent octyloxy chains give rise to a series of signals in the aliphatic region (typically δ 0.8-4.5 ppm). The terminal methyl (CH₃) group is expected to appear as a triplet around δ 0.9 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) group. The methylene group directly attached to the oxygen atom (O-CH₂) is the most deshielded of the aliphatic protons and is anticipated to resonate as a triplet further downfield, typically around δ 4.2 ppm. The remaining methylene groups of the octyl chain would appear as a series of overlapping multiplets in the δ 1.2-2.1 ppm range.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (1,4,5,8) | ~8.3 | m |

| Aromatic H (2,3,6,7) | ~7.5 | m |

| O-CH₂ -(CH₂)₆-CH₃ | ~4.2 | t |

| O-CH₂-CH₂ -(CH₂)₅-CH₃ | ~2.0 | m |

| O-(CH₂)₂-(CH₂ n)-CH₂-CH₃ | ~1.3-1.6 | m |

| O-(CH₂)₇-CH₃ | ~0.9 | t |

Note: This is a predictive table based on analogous compounds. Actual values may vary.

¹³C NMR Spectroscopic Identification of Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In this compound, due to symmetry, only half of the carbon atoms will show unique signals. The spectrum will feature signals for the aromatic carbons of the anthracene core and the aliphatic carbons of the octyloxy chains.

The carbons directly bonded to the oxygen atoms (C-9 and C-10) are expected to be the most downfield of the aromatic signals, appearing around δ 150 ppm. The other aromatic carbons will resonate in the typical range of δ 120-130 ppm. The carbon of the methylene group attached to the oxygen (O-CH₂) will be the most deshielded aliphatic carbon, with a chemical shift around δ 70 ppm. The terminal methyl carbon will be the most upfield signal, around δ 14 ppm, while the other methylene carbons will appear between δ 22 and 32 ppm.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C -9, C -10 | ~150 |

| Aromatic C -4a, C -5a, C -8a, C -9a | ~127 |

| Aromatic C -1, C -4, C -5, C -8 | ~125 |

| Aromatic C -2, C -3, C -6, C -7 | ~122 |

| O -CH₂ | ~70 |

| Aliphatic C H₂ Chain | ~22-32 |

| Terminal C H₃ | ~14 |

Note: This is a predictive table based on analogous compounds. Actual values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically separated by two or three bonds). aocs.org Cross-peaks in the COSY spectrum would confirm the connectivity within the octyloxy chains, showing correlations between the O-CH₂, the adjacent CH₂, and so on, down to the terminal methyl group. It would also show correlations between the neighboring aromatic protons. aocs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the direct assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.2 ppm would show a correlation to the carbon signal at ~70 ppm, confirming the O-CH₂ group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). researchgate.net This is crucial for establishing the connectivity between different parts of the molecule. For instance, an HMBC correlation would be expected between the O-CH₂ protons (~4.2 ppm) and the C-9/C-10 carbons of the anthracene core (~150 ppm), definitively proving the attachment of the octyloxy chains to these positions. Correlations between aromatic protons and various aromatic carbons would further confirm the structure of the anthracene core. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. For this compound (C₃₀H₄₂O₂), the expected monoisotopic mass is 434.3185 Da. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and large molecules, converting them into gas-phase ions with minimal fragmentation. When analyzing this compound by ESI-MS, the molecule would typically be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation from the solvent or an additive, such as a sodium adduct [M+Na]⁺. The high-resolution measurement of the m/z (mass-to-charge ratio) of this ion would allow for the confirmation of the elemental formula. For example, the expected exact mass for the sodium adduct [C₃₀H₄₂O₂Na]⁺ would be calculated and compared to the experimentally measured value.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique well-suited for a wide range of molecules, including those with lower polarity. In a MALDI-TOF experiment, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecule with minimal fragmentation. For this compound, MALDI-TOF MS would be expected to produce a strong signal for the molecular ion [M]⁺ or its adducts. The time-of-flight analyzer provides high mass accuracy, enabling the confirmation of the molecular formula. In some cases, characteristic fragmentation patterns can also be observed, providing additional structural information. For instance, cleavage of the ether linkage could lead to fragment ions corresponding to the loss of one or both octyloxy chains.

Compound Information Table

| Compound Name |

|---|

| This compound |

| Anthracene |

| 9,10-bis((4-((3,7-dimethyloctyl)oxy) phenyl) ethynyl) anthracene |

| 9,10-bis(4-(octyloxy)styryl)anthracene |

| 9,10-diphenylanthracene |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry provides critical information about the molecular weight and structural components of a molecule by analyzing its fragmentation pattern upon ionization. researchgate.net When subjected to techniques like electron ionization (EI), the this compound molecule undergoes predictable fragmentation, which helps in confirming its structure. The molecular ion (M+) peak would correspond to the full molecular weight of the compound (C30H42O2), which is approximately 434.7 g/mol . nih.gov

The fragmentation process is dominated by the cleavage of the weakest bonds. libretexts.org In this molecule, the ether linkages (C-O) and the alkyl chains are susceptible to breaking. A primary fragmentation pathway involves the loss of one of the octyloxy side chains. This can occur through cleavage of the C-O bond, leading to the loss of an octyloxy radical (•O-C8H17) or through the loss of an octene molecule via a McLafferty-type rearrangement, if sterically feasible.

Another significant fragmentation pathway is the cleavage of the C-C bonds within the octyl chains. This results in a series of peaks separated by 14 Da (corresponding to CH2 groups), which is a characteristic feature of long alkyl chains. The most stable fragments are often those that result in the formation of stable carbocations. libretexts.org Fragmentation of the anthracene core itself requires higher energy and is less common, but can occur, leading to smaller aromatic fragments. researchgate.net

Table 1: Plausible Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 434 | [C30H42O2]+• | Molecular Ion (M+•) |

| 321 | [M - C8H17]+ | Loss of an octyl radical from one side chain |

| 322 | [M - C8H16]+• | Loss of octene via rearrangement |

| 210 | [Anthracene-(OH)2]+• | Loss of both octyl chains |

| 178 | [Anthracene]+• | Fragmentation of the core after loss of side chains |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are powerful, non-invasive methods used to identify functional groups and probe the conformational structure of molecules. covalentmetrology.com The spectra of this compound are characterized by vibrations originating from the anthracene aromatic core and the two octyloxy side chains.

Identification of Characteristic Vibrational Modes of Anthracene and Octyloxy Chains

The FTIR and Raman spectra can be divided into distinct regions corresponding to different molecular vibrations.

Anthracene Core: The aromatic core gives rise to several characteristic peaks. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings are observed in the 1450-1650 cm⁻¹ region. whiterose.ac.uk The in-plane and out-of-plane C-H bending vibrations provide a "fingerprint" for the substitution pattern on the anthracene ring. astro.it

Octyloxy Chains: The aliphatic octyloxy chains produce strong signals. The asymmetric and symmetric stretching vibrations of the CH2 and CH3 groups are prominent in the 2850-2960 cm⁻¹ range. whiterose.ac.uk Scissoring and bending vibrations of the CH2 groups are found around 1465 cm⁻¹ and 725 cm⁻¹, respectively. A key feature is the C-O-C (ether) stretching vibration, which typically appears as a strong band in the 1050-1250 cm⁻¹ region. researchgate.net

Table 2: Characteristic Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Anthracene) |

| 2960-2920 | Asymmetric C-H Stretch | Aliphatic (CH3, CH2) |

| 2870-2850 | Symmetric C-H Stretch | Aliphatic (CH3, CH2) |

| 1650-1450 | C=C Stretch | Aromatic (Anthracene) |

| ~1465 | CH2 Scissoring | Aliphatic (Octyloxy) |

| 1250-1050 | C-O-C Stretch | Ether Linkage |

| 900-675 | C-H Out-of-Plane Bend | Aromatic (Anthracene) |

| ~725 | CH2 Rocking | Aliphatic (Octyloxy) |

Conformational Insights from Vibrational Band Positions

The flexible octyloxy chains can adopt various conformations, which can influence the vibrational spectra. While the high-frequency stretching modes are less sensitive to conformational changes, the low-frequency modes in the "fingerprint region" (below 1500 cm⁻¹) can show subtle shifts in position or changes in bandwidth. These changes can reflect different rotational isomers (rotamers) of the C-O bonds and varying degrees of ordering within the alkyl chains, especially in the solid state or in aggregated forms. acs.org For instance, the progression of CH2 wagging and twisting bands can indicate the extent of all-trans (ordered) versus gauche (disordered) conformations within the octyloxy chains.

X-ray Diffraction (XRD) Analysis for Solid-State Structure and Packing

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org It provides insights into molecular packing, which is crucial for understanding the material's bulk properties.

Single Crystal X-ray Crystallography for Atomic Coordinates and Unit Cell Parameters

Single crystal X-ray crystallography involves diffracting X-rays from a single, high-quality crystal of the material. uhu-ciqso.es This technique can determine the precise location of each atom in the crystal lattice, yielding detailed information on bond lengths, bond angles, and torsional angles. The fundamental repeating unit of the crystal, known as the unit cell, is described by its lattice parameters (a, b, c, α, β, γ).

While single crystal structures have been solved for numerous anthracene derivatives researchgate.netmdpi.com, obtaining a suitable single crystal of this compound can be challenging due to the flexibility of the long alkyl chains, which can promote disordered structures. If a crystal structure were determined, it would reveal the planarity of the anthracene core and the specific conformation and orientation of the octyloxy chains relative to the aromatic plane and neighboring molecules.

Table 3: Information Obtainable from Single Crystal XRD

| Parameter | Description |

| Unit Cell Dimensions (a, b, c) | The lengths of the three principal axes of the repeating crystal unit. |

| Unit Cell Angles (α, β, γ) | The angles between the principal axes of the unit cell. |

| Space Group | The set of symmetry operations that describe the crystal's structure. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Intermolecular Interactions | Distances and geometries of non-covalent interactions, such as π-π stacking. |

Powder X-ray Diffraction (PXRD) for Bulk Material Crystallinity and Polymorphism

Powder X-ray diffraction (PXRD) is performed on a bulk sample composed of many randomly oriented microcrystals. arxiv.org The resulting diffraction pattern is a plot of scattered intensity versus the diffraction angle (2θ). This pattern is a fingerprint of the crystalline phases present in the material.

For this compound, PXRD can quickly determine whether the bulk material is crystalline (sharp, well-defined peaks) or amorphous (broad, diffuse halos). mdpi.comwhiterose.ac.uk The presence of long, flexible alkyl chains can sometimes lead to liquid crystalline phases or amorphous solids.

Furthermore, PXRD is a primary tool for identifying polymorphism, a phenomenon where a compound can crystallize into multiple different crystal structures, known as polymorphs. researchgate.net Each polymorph would have a unique molecular packing and, consequently, a distinct PXRD pattern. These different packing arrangements can arise from variations in crystallization conditions and can significantly affect the material's properties. bunri-u.ac.jp

Table 4: Interpretation of Powder XRD Patterns

| Diffraction Pattern Feature | Structural Interpretation |

| Sharp, Intense Peaks | Highly crystalline material with long-range order. |

| Broad, Diffuse Humps | Amorphous material with only short-range order. mdpi.com |

| A Mix of Sharp and Broad Features | Semi-crystalline material. |

| Different Sets of Peak Positions | Presence of different polymorphs or crystalline phases. |

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Thin Film Orientation

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful, non-destructive analytical technique essential for characterizing the crystalline structure, molecular packing, and orientation of molecules within thin films. sgservice.com.twchemrxiv.org By directing a focused X-ray beam at a shallow angle to the film's surface, GIWAXS provides detailed structural information from the surface and near-surface regions. sgservice.com.twnih.gov This method is particularly crucial for organic semiconductor thin films, such as those made from this compound, where the orientation of the π-conjugated anthracene cores relative to the substrate dramatically influences electronic properties like charge transport.

In a typical GIWAXS analysis of a this compound thin film, the resulting 2D scattering pattern reveals key information about molecular arrangement. researchgate.netresearchgate.net Two primary sets of diffraction peaks are of interest: those corresponding to the lamellar stacking distance (governed by the length of the octyloxy side chains) and those related to the π-stacking distance between the anthracene cores. researchgate.net The positions of these peaks in the in-plane (qxy) and out-of-plane (qz) directions indicate the preferred orientation of the crystallites.

For instance, a strong (h00) lamellar peak in the out-of-plane direction coupled with a (010) π-stacking peak in the in-plane direction would suggest an "edge-on" orientation, where the anthracene planes are oriented perpendicular to the substrate. Conversely, a "face-on" orientation, with the anthracene planes parallel to the substrate, would produce the opposite pattern. The analysis of peak position, intensity, and width provides quantitative data on d-spacing, domain orientation, and crystalline coherence lengths. researchgate.net

Table 1: Representative GIWAXS Data for an Oriented this compound Thin Film

| Peak Index | Scattering Vector (q) [Å⁻¹] | d-spacing (2π/q) [Å] | Azimuthal Position | Inferred Orientation |

| (100) | 0.30 | 20.9 | Out-of-plane | Lamellar Stacking |

| (200) | 0.60 | 10.5 | Out-of-plane | Lamellar Stacking |

| (010) | 1.75 | 3.6 | In-plane | π-π Stacking |

This table presents hypothetical but typical data for an organic thin film exhibiting an "edge-on" molecular orientation.

Microscopic Techniques for Morphological Analysis of Films and Aggregates

The performance of devices based on this compound is intrinsically linked to the morphology of the active film. Microscopic techniques are indispensable for visualizing the film's surface topography, homogeneity, and the structure of any aggregates at the micro- and nanoscale. This understanding allows for the correlation of material processing parameters with the resulting solid-state structure and, ultimately, its functional properties.

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. nist.govmedsci.org It provides three-dimensional topographical maps by scanning a sharp tip at the end of a cantilever across the sample surface. medsci.org For thin films of this compound, AFM is used to quantify critical surface parameters such as roughness and to visualize nanoscale morphological features. uab.catresearchgate.net

AFM imaging can reveal the size and shape of crystalline domains, the presence of terraced structures indicative of layered growth, and any nanoscale defects. The measured height of nanoscale features, however, can sometimes appear lower than the true height due to interactions between the probe and the sample. plos.org The technique is sensitive enough to distinguish between different crystalline polymorphs or phases within the film. uab.cat By analyzing AFM data, researchers can assess the degree of molecular ordering and the connectivity between crystalline grains, which are crucial for efficient charge transport. rsc.org The most common parameters used to describe surface roughness are the arithmetic average roughness (Ra) and the root mean square roughness (Rq). nist.gov

Table 2: Typical Surface Roughness Parameters for an Organic Semiconductor Film Determined by AFM

| Parameter | Description | Typical Value (nm) |

| Ra (Average Roughness) | The arithmetic average of the absolute values of the height deviations from the mean surface. | 0.5 - 2.0 |

| Rq (Root Mean Square Roughness) | The root mean square average of the height deviations from the mean surface. | 0.7 - 3.0 |

| Rmax (Maximum Height) | The vertical distance between the highest peak and the lowest valley. | 5.0 - 20.0 |

These values are representative for spin-coated or thermally evaporated organic thin films analyzed over a scan area of a few μm².

Scanning Electron Microscopy (SEM) for Film Homogeneity and Microstructure

SEM can readily identify the presence of larger-scale features and defects such as cracks, pinholes, or dewetting, which can be detrimental to device performance. It is also used to characterize the morphology of microcrystalline structures. rsc.org For example, studies on related organic materials have shown that different processing conditions can lead to the formation of distinct crystal habits, such as flakes, squares, or flower-like structures, which are clearly visualized with SEM. mdpi.com In composites, SEM can reveal how different components are distributed, for instance, showing how anthracene crystals are interspersed within a polymer matrix. rsc.org The technique can also be used to confirm the formation of crystalline materials with specific shapes, such as the octahedral-shaped crystals characteristic of certain framework structures containing anthracene derivatives. cdnsciencepub.com

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the internal structure of materials at the nanoscale. nanoscience.comnih.gov Unlike SEM and AFM, which primarily probe the surface, TEM transmits a beam of electrons through an ultrathin specimen to form an image, revealing details about the size, shape, and arrangement of nanoscale objects. nih.gov

For a molecule like this compound, which can self-assemble into various nanostructures, TEM is an essential characterization tool. It provides direct visual evidence of aggregates, such as nanoparticles, nanorods, or vesicles, that may form in solution or upon casting onto a substrate. tesisenred.netresearchgate.net For instance, TEM has been used to confirm the size of nanoparticles that incorporate a 9,10-dialkoxyanthracene linker. tesisenred.net The high magnification capabilities of TEM allow for the detailed examination of the morphology and dimensions of these assemblies, which can be correlated with the molecule's chiroptical or electronic properties. unipi.it Comparing TEM results with data from techniques like dynamic light scattering (DLS) can provide a more complete picture of nanoparticle size and distribution, though discrepancies can arise from the different principles of measurement (direct visualization vs. hydrodynamic radius). rsc.org

Computational and Theoretical Investigations of 9,10 Bis Octyloxy Anthracene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a standard tool for predicting molecular geometries and electronic properties. wikipedia.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. For a molecule like 9,10-Bis(octyloxy)anthracene, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. A key challenge in the computational analysis of this molecule is its conformational flexibility, which arises from the two long octyloxy chains attached to the rigid anthracene (B1667546) core. These aliphatic chains can adopt a vast number of conformations, making a thorough analysis computationally demanding.

Notably, the PubChem database entry for this compound indicates that generating a 3D conformer is disallowed due to the molecule being "too flexible". nih.gov This inherent flexibility suggests that a complete conformational analysis would be complex, likely requiring sophisticated computational sampling methods to identify the global energy minimum and relevant low-energy conformers that would exist at room temperature. However, specific published studies detailing such an analysis for this compound could not be located.

Calculation of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The difference between their energies is the HOMO-LUMO gap, a critical parameter that approximates the energy required for electronic excitation.

For substituted anthracenes, the HOMO and LUMO are typically π-type orbitals localized on the aromatic core. The introduction of alkoxy substituents, such as the octyloxy groups in this compound, is known to raise the energy of the HOMO due to the electron-donating nature of the oxygen atoms, which in turn reduces the energy gap. acs.org While DFT calculations are routinely used to compute these values for similar molecules mdpi.com, specific, calculated HOMO energies, LUMO energies, and the resulting energy gap for the isolated this compound molecule are not available in the searched literature. For context, studies on polymers incorporating more complex anthracene-octyloxy units have reported HOMO levels around -5.5 eV. nih.govresearchgate.net

Prediction of Electronic Transitions and Absorption Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited states of molecules, allowing for the prediction of electronic absorption spectra. rsc.orgresearchgate.net This analysis provides information on the energies of electronic transitions (often expressed as absorption wavelengths, λmax), their intensities (oscillator strengths), and the nature of the transitions (e.g., π-π* transitions).

For a 9,10-disubstituted anthracene, the absorption spectrum is typically characterized by vibronic bands corresponding to the S₀ → S₁ transition of the anthracene core. researchgate.net TD-DFT calculations could precisely predict the wavelengths of these transitions and how they are influenced by the octyloxy groups. However, no published TD-DFT studies that provide a predicted absorption spectrum or a table of electronic transitions for this compound were found.

Ab Initio and Semi-Empirical Methods for Excited State Properties

Beyond DFT, other methods like ab initio (from first principles) and semi-empirical calculations are employed to study excited states, providing insights into photophysical processes. Ab initio methods are highly accurate but computationally expensive, while semi-empirical methods are faster by incorporating parameters derived from experimental data. nih.gov

Calculation of Singlet and Triplet State Energies

The energies of the lowest singlet (S₁) and triplet (T₁) excited states are fundamental to a molecule's photophysical behavior. The energy of the S₁ state is related to the fluorescence emission, while the T₁ state is crucial for processes like phosphorescence and singlet fission. The energy difference between the S₁ and T₁ states (the singlet-triplet energy gap, ΔE_ST) is a key parameter. In many conjugated polymers, this gap is found to be around 0.7 eV. ucl.ac.uk However, for some anthracene-based polymers, a significantly larger gap of 1.22 eV has been calculated, attributed to the high degree of localization of the HOMO and LUMO on the anthracene core. rsc.org

While methods exist to calculate these state energies for molecules like this compound, specific values for S₁ energy, T₁ energy, and the resulting ΔE_ST for this compound have not been reported in the scientific literature found.

Prediction of Oscillator Strengths and Transition Dipole Moments

The oscillator strength (f) is a dimensionless quantity that represents the probability of an electronic transition; a higher value indicates a brighter, more allowed transition. wikipedia.orgq-chem.com The transition dipole moment is a related vector quantity that determines the interaction of the molecule with the electric field of light. Both are standard outputs of TD-DFT and other excited-state calculations. stanford.edu

These values are essential for understanding and predicting a molecule's absorption and emission characteristics. Despite the availability of computational methods to determine them mdpi.comustc.edu.cn, no specific calculated oscillator strengths or transition dipole moments for the electronic transitions of this compound are available in the searched literature.

Molecular Dynamics (MD) Simulations for Aggregation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. For this compound, MD simulations provide a molecular-level understanding of how individual molecules interact and aggregate to form larger structures. These simulations can predict how the flexible octyloxy chains influence the packing of the rigid anthracene cores, a key factor in determining the material's electronic properties.

The aggregation mechanism for aromatic molecules like anthracene often involves the coalescence of smaller clusters into larger ones. nih.gov In such assemblies, anthracene molecules tend to arrange in configurations similar to those in a bulk crystal, driven by weak London dispersion forces. nih.gov

Simulation of Solvent Effects on Molecular Conformation and Self-Assembly

The choice of solvent plays a crucial role in the self-assembly process of molecules like this compound. MD simulations can elucidate how different solvents affect the conformation of the octyloxy chains and the subsequent self-assembly of the molecules into ordered structures. whiterose.ac.uk The interactions between the solvent and the alkyl chains can dictate the final morphology of the aggregates. chemrxiv.org

In simulations, solvent effects can be modeled either explicitly, by including solvent molecules in the simulation box, or implicitly, by approximating the solvent as a continuous medium. mdpi.com These simulations reveal that solvent quality significantly impacts ligand interactions and, consequently, the outcome of self-assembly. chemrxiv.org For instance, in a good solvent, repulsive forces between polymer beads can lead to a swollen, coil-like structure, whereas in a poor solvent, attractive forces dominate, causing a collapse into a more compact, globule structure. mdpi.com The self-assembly process is often not in equilibrium, meaning that factors like the solvent evaporation rate can influence the resulting supramolecular structure. chemrxiv.org

| Solvent Type | Dominant Intermolecular Interaction | Predicted Molecular Conformation | Resulting Aggregate Morphology |

|---|---|---|---|

| Good Solvent (e.g., Toluene) | Solute-Solvent | Extended Octyloxy Chains, Swollen Coil | Dispersed or loosely packed aggregates |

| Poor Solvent (e.g., Hexane) | Solute-Solute (π-π stacking) | Collapsed Octyloxy Chains, Globule | Dense, ordered aggregates |

| Mixed Solvent (e.g., Toluene (B28343)/Hexane) | Competitive | Intermediate Conformations | Hierarchical or phase-segregated structures |

Dynamics of Molecular Packing in Thin Films and Supramolecular Structures

The performance of organic electronic devices is highly dependent on the molecular packing within the active thin film. MD simulations can model the dynamic process of film formation and the resulting supramolecular architectures. For anthracene derivatives, π-π stacking interactions between the aromatic cores are a primary driving force for self-assembly into columnar or herringbone structures. anu.edu.au

In thin films, the molecular packing can differ significantly from the bulk material, sometimes forming substrate-induced phases. uab.cat The long, flexible octyloxy chains of this compound are expected to influence this packing, potentially leading to layered structures where the aromatic cores are segregated from the aliphatic chains. This can impact electronic coupling between adjacent molecules. Studies on similar molecules show that disordered molecular packing can lead to the formation of excimer states, which can compete with desirable processes like singlet fission. figshare.com In contrast, ordered crystalline packing can inhibit these competing processes and promote efficient charge transport. figshare.comresearchgate.net

Charge Transport Pathway Simulations and Charge Mobility Predictions

Computational models are essential for predicting the charge transport characteristics of organic semiconductors. These simulations typically combine quantum chemistry calculations with kinetic Monte Carlo or other methods to model the movement of charge carriers through the material. arxiv.orgaps.org

Calculation of Intramolecular and Intermolecular Reorganization Energies

The reorganization energy (λ) is a crucial parameter that governs the charge transfer rate in the hopping model. uni-tuebingen.de It represents the energy required to deform the geometry of a molecule from its neutral state to its charged state and vice versa. uni-tuebingen.deunesp.br A lower reorganization energy generally leads to a higher charge transfer rate. nih.gov

The total reorganization energy is composed of two parts:

Intramolecular reorganization energy (λ_i): The energy associated with the geometric relaxation of a single molecule upon gaining or losing a charge. uni-tuebingen.de This can be calculated using quantum chemical methods like Density Functional Theory (DFT).

Intermolecular (outer) reorganization energy: The energy related to the polarization and relaxation of the surrounding molecules in the medium. uni-tuebingen.de

For anthracene and its derivatives, the intramolecular reorganization energy is a key factor, and modifications to the molecular structure, such as the addition of side chains, can influence its value. uni-tuebingen.de

| Parameter | Description | Typical Calculated Value Range (eV) |

|---|---|---|

| λ_hole (intramolecular) | Reorganization energy for hole transport | 0.10 - 0.25 |

| λ_electron (intramolecular) | Reorganization energy for electron transport | 0.15 - 0.30 |

Note: The values in this table are illustrative and based on general findings for anthracene derivatives, not specific experimental values for this compound.

Modeling of Charge Hopping Rates within Molecular Stacks

The rate of charge hopping (k_hop) between two molecules can be estimated using Marcus theory. wiley-vch.de The rate depends on the reorganization energy (λ) and the electronic coupling (or transfer integral, V) between the initial and final states. nih.gov

Marcus Theory Equation:

Where:

ħ is the reduced Planck constant

k_B is the Boltzmann constant

T is the temperature

ΔG⁰ is the change in Gibbs free energy

Photophysical Characteristics of 9,10 Bis Octyloxy Anthracene

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental technique used to characterize the electronic transitions within a molecule. For 9,10-Bis(octyloxy)anthracene, the absorption spectrum is dominated by transitions within the conjugated π-system of the anthracene (B1667546) core.

The absorption spectrum of 9,10-disubstituted anthracenes typically displays characteristic bands in the ultraviolet and visible regions. The primary absorption band corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), often referred to as the S₀ → S₁ transition. The introduction of electron-donating alkoxy groups at the 9 and 10 positions generally leads to a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene. nih.gov

| Compound | Solvent | Absorption Maxima (λmax) [nm] | Molar Extinction Coefficient (ε) [M-1cm-1] |

|---|---|---|---|

| 9,10-Bis(4-methoxyphenyl)anthracene (Illustrative Example) | CH2Cl2 | 408 | Not Specified |

Note: The data presented is for a related compound, 9,10-Bis(4-methoxyphenyl)anthracene, to illustrate typical values. researchgate.net

The absorption spectra of anthracene and its derivatives are characterized by a distinct vibronic structure. diva-portal.org This fine structure arises from the coupling of the electronic transition with various vibrational modes of the molecule. fu-berlin.dewikipedia.org When a molecule absorbs a photon, it is excited from the ground electronic state (S₀) to an excited state (S₁), and this transition can terminate in various vibrational levels of the excited state. wikipedia.org

This results in a series of peaks, known as a vibronic progression, superimposed on the electronic absorption band. montana.edu The spacing between these peaks corresponds to the energy of the vibrational modes in the electronically excited state. For the anthracene chromophore, these progressions are typically associated with the stretching modes of the aromatic rings. The 0-0 transition, which is the transition from the lowest vibrational level of the ground state to the lowest vibrational level of the excited state, is the lowest energy peak in the progression.

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. This effect is dependent on the difference in the dipole moment of the molecule between its ground and excited states. nih.gov

For many nonpolar or symmetrically substituted anthracene derivatives, the solvatochromic shifts in absorption spectra are often minimal. researchgate.netnih.gov The molecule's dipole moment does not change significantly upon electronic excitation. However, the presence of the oxygen atoms in the octyloxy groups introduces some polarity. Any observed solvatochromic shifts would indicate a change in the charge distribution within the this compound molecule upon photoexcitation. A shift to longer wavelengths (red shift) in more polar solvents would suggest that the excited state is more polar than the ground state. Conversely, a blue shift would imply the ground state is more polar. Studies on similar compounds like 9,10-bis(4-methoxyphenyl)anthracene have shown almost no change in UV-vis absorption depending on solvent polarity. researchgate.net

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. For this compound, this emission is in the form of fluorescence, originating from the decay of the lowest singlet excited state (S₁) to the ground state (S₀).

Derivatives of 9,10-disubstituted anthracene are well-known for their strong blue fluorescence. nih.govbeilstein-journals.org The emission spectrum of this compound is expected to exhibit a vibronic structure that is often a mirror image of the S₀ → S₁ absorption band. nih.gov This mirror image symmetry arises because the vibrational energy levels in the ground and excited electronic states have similar spacing.

The emission spectrum will show a progression of peaks, with the highest energy peak (shortest wavelength) corresponding to the 0-0 transition. The subsequent peaks at lower energies (longer wavelengths) correspond to transitions from the lowest vibrational level of the S₁ state to higher vibrational levels of the S₀ state. The shape and position of the emission maxima can be influenced by the molecular structure and the surrounding environment.

The Stokes shift is the difference between the position of the absorption maximum and the emission maximum. fu-berlin.de It is a fundamental parameter in fluorescence spectroscopy and represents the energy lost due to non-radiative relaxation from the initially excited Franck-Condon state to the relaxed excited state from which emission occurs. This relaxation process typically involves both vibrational relaxation and reorientation of the surrounding solvent molecules.

A larger Stokes shift indicates a more significant structural rearrangement of the molecule in the excited state before fluorescence. In practical applications, a large Stokes shift is often desirable as it minimizes the overlap between absorption and emission spectra, which can reduce reabsorption or self-quenching effects. beilstein-journals.orgmdpi.com For anthracene derivatives, the magnitude of the Stokes shift can vary depending on the nature of the substituents at the 9 and 10 positions.

The table below provides an illustrative example of how the Stokes shift is calculated, using photophysical data from a related fluorinated anthracene derivative.

| Compound | Solvent | Absorption Maxima (λabs) [nm] | Emission Maxima (λem) [nm] | Stokes Shift (Δλ) [nm] | Stokes Shift (Δν) [cm-1] |

|---|---|---|---|---|---|

| 9,10-Bis(perfluorobenzyl)anthracene (Illustrative Example) | Cyclohexane (B81311) | 402 | 416 | 14 | 837 |

Note: The data presented is for an illustrative compound, 9,10-Bis(perfluorobenzyl)anthracene. nih.gov The Stokes shift is calculated both in nanometers (nm) and wavenumbers (cm⁻¹).

Absolute Fluorescence Quantum Yield Measurements in Solution and Solid State

No specific data on the absolute fluorescence quantum yield of this compound in either solution or the solid state could be located in the reviewed literature. This fundamental parameter, which quantifies the efficiency of the fluorescence process, is crucial for assessing the material's potential in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Time-Resolved Photoluminescence for Fluorescence Lifetime Measurements

Similarly, there is a lack of published data from time-resolved photoluminescence studies on this compound. Such measurements are essential for determining the fluorescence lifetime, which provides insights into the dynamics of the excited state and the rates of radiative and non-radiative decay processes.

Exciton (B1674681) Dynamics and Energy Transfer Mechanisms

A thorough understanding of exciton dynamics is critical for the application of organic materials in optoelectronic devices. However, specific research on the exciton dynamics within this compound is not available.

Singlet Exciton Diffusion Length and Efficiency

There is no available data on the singlet exciton diffusion length and efficiency in this compound. This parameter is a key factor in determining the performance of organic solar cells and other devices where energy migration is important.

Förster Resonance Energy Transfer (FRET) Considerations within Molecular Aggregates

While FRET is a common phenomenon in molecular aggregates of anthracene derivatives, a specific analysis of FRET mechanisms in this compound aggregates has not been documented. The efficiency of FRET is highly dependent on the spectral overlap between donor and acceptor molecules and their intermolecular distance and orientation, all of which would need to be experimentally determined for this specific compound.

Intersystem Crossing (ISC) and Triplet State Formation Pathways

The pathways and efficiency of intersystem crossing from the singlet to the triplet state in this compound have not been reported. Information on ISC is vital for applications that utilize triplet excitons, such as in phosphorescent OLEDs and photodynamic therapy.

Aggregation-Induced Emission (AIE) versus Aggregation-Caused Quenching (ACQ) Phenomena

Most conventional luminophores, including many anthracene derivatives, are highly fluorescent in dilute solutions but experience a significant decrease in emission intensity at high concentrations or in the solid state. This phenomenon, known as aggregation-caused quenching (ACQ), is a major limitation for applications requiring solid-state emitters. advancedsciencenews.comresearchgate.net The primary cause of ACQ is the formation of non-emissive or weakly emissive aggregates and excimers through strong intermolecular interactions, such as π-π stacking of the aromatic anthracene cores. mdpi.comntu.edu.sg

Conversely, a different class of molecules exhibits aggregation-induced emission (AIE), where they are non-emissive in solution but become highly luminescent upon aggregation. This behavior is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.

For this compound, the presence of two long, flexible octyloxy chains at the 9 and 10 positions suggests a strong tendency towards the ACQ phenomenon.

In dilute solutions, molecules of this compound are well-isolated, and upon excitation, they exhibit the characteristic blue-green fluorescence typical of the anthracene chromophore. The absorption profiles of 9,10-disubstituted anthracenes generally show vibronic bands between 325–425 nm, corresponding to the π–π* transitions of the anthracene core. mdpi.com

As the concentration of the solution increases, the individual molecules begin to interact. The flexible nature of the octyloxy chains does not provide sufficient steric hindrance to prevent the planar anthracene cores from approaching each other. This proximity facilitates the formation of ground-state dimers or aggregates. Upon photoexcitation, these aggregates can form excimers—excited-state dimers—which typically have lower energy levels than the excited monomer. The emission from these excimer states is redshifted (appears at a longer wavelength) and is often significantly weaker or entirely non-radiative compared to the monomer emission.

Table 1: Expected Concentration Effect on Photophysical Properties of this compound (Hypothetical Data)

| Concentration | Fluorescence Intensity | Emission Maximum (λem) | Quantum Yield (ΦF) |

|---|---|---|---|

| Dilute (~10-6 M) | High | ~420-450 nm | High |

| Moderate (~10-4 M) | Medium | Slight redshift | Medium |

In the solid state or in highly concentrated aggregates, the luminescence efficiency of an organic fluorophore is critically dependent on its molecular packing. For anthracene derivatives, close π-π stacking of the aromatic cores is a common packing motif. mdpi.com This arrangement, often in a face-to-face or lamellar structure, maximizes intermolecular orbital overlap. mdpi.com

While beneficial for charge transport in some electronic applications, this close packing is detrimental to luminescence. The strong electronic coupling between adjacent molecules in a π-stacked arrangement promotes the formation of low-energy, non-emissive states (excimers or "excimer-like traps"), providing an efficient pathway for non-radiative decay of the excited state energy. researchgate.netuq.edu.au

The two octyloxy chains of this compound are long and flexible. Unlike bulky, rigid substituents that can twist the aromatic core or sterically prevent close packing, these alkyl chains can fold or interdigitate, allowing the anthracene planes to come into close contact (typically within 3.5-4 Å). mdpi.com This would result in significant π-π interactions and, consequently, severe fluorescence quenching in the solid state. Therefore, this compound is predicted to be a classic example of a molecule exhibiting ACQ, where its solid-state luminescence is substantially weaker than its emission in a dilute solution.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Electrochemical Behavior of 9,10 Bis Octyloxy Anthracene

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV)

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electrochemical techniques used to probe the redox behavior of molecules. These methods allow for the determination of oxidation and reduction potentials, which are crucial for assessing the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific CV and SWV data for 9,10-Bis(octyloxy)anthracene are not extensively documented in publicly available literature, the electrochemical behavior can be inferred from studies on analogous 9,10-dialkoxyanthracene derivatives. For instance, a series of 2,6-diarylethynyl-9,10-dialkoxyanthracenes have been shown to exhibit two distinct oxidation events. uky.edu

In a representative study, these compounds displayed a first oxidation potential at approximately +0.57 V and a second at +0.76 V (versus a Ferrocene/Ferrocenium, Fc/Fc+, reference). uky.edu The presence of two oxidation waves suggests the sequential removal of electrons, first to form a radical cation and then a dication. The electron-donating nature of the alkoxy groups at the 9 and 10 positions facilitates these oxidation processes by increasing the electron density of the anthracene (B1667546) core.

The reduction potentials are generally more difficult to access for such electron-rich aromatic compounds and are often not observed within the typical solvent window. The primary electrochemical activity for these materials is oxidation, making them suitable as hole-transporting or emissive materials in electronic devices.

Table 1: Representative Oxidation Potentials for 9,10-Dialkoxy-Anthracene Derivatives

| Compound Family | First Oxidation Potential (V vs. Fc/Fc+) | Second Oxidation Potential (V vs. Fc/Fc+) |

|---|

Note: Data is based on a class of similar compounds and serves as an illustrative example. uky.edu

The reversibility of the redox processes is a key indicator of the chemical stability of the generated radical ions. For many anthracene derivatives, the first oxidation is quasi-reversible. mdpi.com This implies that the radical cation is stable on the timescale of the CV experiment. However, the stability can be influenced by several factors, including the chemical structure, solvent, and scan rate.

Studies on 9,10-dimethoxyanthracene, a related compound, have shown that the radical cation can be unstable and undergo chemical reactions such as O-dealkylation. osti.gov This instability is attributed to increased steric strain that forces the methoxy (B1213986) groups out of the plane of the anthracene ring, thereby weakening the C-O bond. osti.gov While the longer octyloxy chains in this compound may offer some steric protection, similar degradation pathways could be a concern for its long-term electrochemical stability.

Experimental Determination of HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels are critical parameters that govern charge injection, transport, and the efficiency of electronic devices. These can be estimated from the onset potentials of the oxidation and reduction peaks in cyclic voltammograms. mdpi.comossila.com

The HOMO energy level can be calculated from the onset of the first oxidation potential, while the LUMO energy level is typically determined from the onset of the reduction potential. mdpi.com For materials where a reduction wave is not accessible, the LUMO level can be estimated by subtracting the optical band gap (E_g), determined from the onset of UV-Vis absorption, from the HOMO energy level. uky.edu

For the class of 2,6-diarylethynyl-9,10-dialkoxyanthracenes, the HOMO energy level was estimated to be approximately -5.37 eV. uky.edu With an optical band gap determined from an absorption onset at 510 nm (corresponding to ~2.43 eV), the LUMO energy level was calculated to be around -2.94 eV. uky.edu These values are typical for anthracene-based materials and position them as suitable candidates for use in multilayered organic electronic devices.

Table 2: Estimated Frontier Molecular Orbital Energies for 9,10-Dialkoxy-Anthracene Derivatives

| Parameter | Estimated Value | Method of Determination |

|---|---|---|

| HOMO | ~ -5.37 eV | From onset of oxidation potential uky.edu |

| LUMO | ~ -2.94 eV | Calculated from HOMO and Optical Band Gap uky.edu |

Note: These values are for a class of similar compounds and provide an estimate for this compound.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict the HOMO and LUMO energy levels of organic molecules. These theoretical values are then compared with experimental data to validate the computational models.

For 2,6-dialkoxy-9,10-anthraquinones, a related class of compounds, DFT calculations have shown that increasing the length of the alkoxy chain has a minimal effect on the electronic structure and the frontier molecular orbital energies. researchgate.net However, there can be a systematic offset between the theoretically calculated values and those determined experimentally. For instance, a study on various polymers showed that theoretically predicted band gaps were often lower than those determined by cyclic voltammetry. researchgate.net It is also important to note that the theoretical understanding of the relationship between HOMO/LUMO energies and electrochemical stability windows is a subject of ongoing discussion, with some arguing that the concepts are often misapplied in the context of battery electrolytes. rsc.org

Electrochemical Stability of this compound in Device Environments

The electrochemical stability of organic materials is a critical factor for the long-term operational lifetime of devices like OLEDs. beilstein-journals.org The repeated oxidation and reduction cycles that a material undergoes during device operation can lead to irreversible chemical degradation.